molecular formula C23H21N3O5 B3910098 (4-nitrophenyl)(4-pyridinyl)methanone O-(4-butoxybenzoyl)oxime

(4-nitrophenyl)(4-pyridinyl)methanone O-(4-butoxybenzoyl)oxime

Cat. No. B3910098
M. Wt: 419.4 g/mol
InChI Key: WKEXPZFBZFDAGR-YYDJUVGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-nitrophenyl)(4-pyridinyl)methanone O-(4-butoxybenzoyl)oxime, also known as NBD-Cl, is a chemical compound used in scientific research for various applications. It is a fluorescent dye that is commonly used for labeling proteins and other biomolecules. NBD-Cl has a unique chemical structure that makes it useful for a wide range of research applications.

Mechanism of Action

(4-nitrophenyl)(4-pyridinyl)methanone O-(4-butoxybenzoyl)oxime works by covalently binding to amino groups in proteins and other biomolecules. The fluorescent properties of (4-nitrophenyl)(4-pyridinyl)methanone O-(4-butoxybenzoyl)oxime allow for the visualization and detection of labeled molecules. (4-nitrophenyl)(4-pyridinyl)methanone O-(4-butoxybenzoyl)oxime is non-toxic and does not interfere with the function of labeled molecules.
Biochemical and Physiological Effects:
(4-nitrophenyl)(4-pyridinyl)methanone O-(4-butoxybenzoyl)oxime has no known biochemical or physiological effects on labeled molecules. It is non-toxic and does not interfere with the function of labeled molecules.

Advantages and Limitations for Lab Experiments

The advantages of using (4-nitrophenyl)(4-pyridinyl)methanone O-(4-butoxybenzoyl)oxime in lab experiments are its high sensitivity and specificity for labeling biomolecules. It is also non-toxic and does not interfere with the function of labeled molecules. The limitations of using (4-nitrophenyl)(4-pyridinyl)methanone O-(4-butoxybenzoyl)oxime are that it requires specialized equipment for detection and analysis, and it may not be suitable for all research applications.

Future Directions

For the use of (4-nitrophenyl)(4-pyridinyl)methanone O-(4-butoxybenzoyl)oxime in scientific research include the development of new labeling techniques and the optimization of existing methods. There is also potential for the use of (4-nitrophenyl)(4-pyridinyl)methanone O-(4-butoxybenzoyl)oxime in imaging and diagnostic applications. Further research is needed to fully understand the potential of (4-nitrophenyl)(4-pyridinyl)methanone O-(4-butoxybenzoyl)oxime in these areas.

Scientific Research Applications

(4-nitrophenyl)(4-pyridinyl)methanone O-(4-butoxybenzoyl)oxime has many scientific research applications due to its fluorescent properties. It is commonly used for labeling proteins, peptides, nucleic acids, and other biomolecules. It can also be used for monitoring enzyme activity and protein-protein interactions. (4-nitrophenyl)(4-pyridinyl)methanone O-(4-butoxybenzoyl)oxime can be used in both in vitro and in vivo experiments.

properties

IUPAC Name

[(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-butoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5/c1-2-3-16-30-21-10-6-19(7-11-21)23(27)31-25-22(18-12-14-24-15-13-18)17-4-8-20(9-5-17)26(28)29/h4-15H,2-3,16H2,1H3/b25-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEXPZFBZFDAGR-YYDJUVGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)O/N=C(\C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-butoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-nitrophenyl)(4-pyridinyl)methanone O-(4-butoxybenzoyl)oxime
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(4-nitrophenyl)(4-pyridinyl)methanone O-(4-butoxybenzoyl)oxime
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(4-nitrophenyl)(4-pyridinyl)methanone O-(4-butoxybenzoyl)oxime
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(4-nitrophenyl)(4-pyridinyl)methanone O-(4-butoxybenzoyl)oxime
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(4-nitrophenyl)(4-pyridinyl)methanone O-(4-butoxybenzoyl)oxime
Reactant of Route 6
(4-nitrophenyl)(4-pyridinyl)methanone O-(4-butoxybenzoyl)oxime

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.